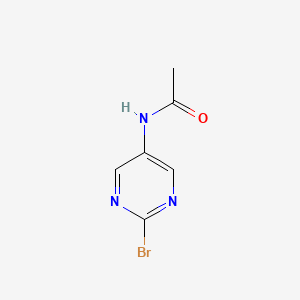

N-(2-Bromopyrimidin-5-YL)acetamide

Beschreibung

N-(2-Bromopyrimidin-5-YL)acetamide is a brominated pyrimidine derivative featuring an acetamide group at the 5-position of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their resemblance to nucleic acid bases. This compound’s structure suggests applications in drug discovery, agrochemicals, or as an intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

1209458-44-5 |

|---|---|

Molekularformel |

C6H6BrN3O |

Molekulargewicht |

216.04 g/mol |

IUPAC-Name |

N-(2-bromopyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |

InChI-Schlüssel |

QCEWICRFGKXCAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CN=C(N=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromo-5-pyrimidinyl)- typically involves the reaction of 2-bromo-5-pyrimidinamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-5-pyrimidinamine+acetic anhydride→N-(2-bromo-5-pyrimidinyl)acetamide+acetic acid

The reaction is usually conducted in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of Acetamide, N-(2-bromo-5-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(2-bromo-5-pyrimidinyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2-bromo-5-pyrimidinyl)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of Acetamide, N-(2-bromo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogues

Core Heterocyclic Ring Modifications

Pyrimidine vs. Pyridine Derivatives

- N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide ():

- Pyridine ring (one nitrogen) instead of pyrimidine.

- Bromine at pyridine position 5 and fluorine at position 3.

- Acetamide attached via a vinyl group, increasing conformational flexibility.

- Key Difference : Reduced hydrogen-bonding capacity compared to pyrimidine derivatives.

Benzothiazole Derivatives ():

- Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.

- Benzothiazole core (fused benzene and thiazole rings) replaces pyrimidine.

- Trifluoromethyl group enhances lipophilicity and metabolic stability.

- Key Difference : Thiazole sulfur may participate in unique interactions (e.g., metal coordination).

Tetrahydrocarbazole Derivatives ():

- Example: N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide.

- Carbazole fused with a tetrahydro ring system.

- Chloro substituent increases steric bulk and electron-withdrawing effects.

- Key Difference : Extended aromatic system may enhance binding to hydrophobic targets.

Substituent Effects

Physicochemical Properties

Biologische Aktivität

N-(2-Bromopyrimidin-5-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Bromopyrimidin-5-YL)acetamide features a bromine atom attached to a pyrimidine ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 232.06 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of N-(2-Bromopyrimidin-5-YL)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may interact with DNA or RNA, affecting their function and stability, which is crucial for its potential anticancer properties.

Anticancer Properties

Research indicates that N-(2-Bromopyrimidin-5-YL)acetamide exhibits promising anticancer activity. Studies have shown that certain derivatives of brominated pyrimidines can inhibit tumor growth effectively. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways.

Antimicrobial Activity

In addition to its anticancer properties, N-(2-Bromopyrimidin-5-YL)acetamide has been studied for its antimicrobial effects. Preliminary studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

- Antitumor Activity : A study evaluated the effects of N-(2-Bromopyrimidin-5-YL)acetamide on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

- Antimicrobial Efficacy : In another study, N-(2-Bromopyrimidin-5-YL)acetamide was tested against multi-drug resistant strains of bacteria. The compound showed effective inhibition at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent against resistant infections.

Data Tables

| Biological Activity | IC50 (µM) | Tested Cell Lines |

|---|---|---|

| Antitumor | 10 - 25 | Breast cancer (MCF-7), Prostate (PC-3) |

| Antimicrobial | 15 | Multi-drug resistant Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.